1H-indene, 2,2-difluoro-2,3-dihydro-
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Overview
Description
1H-indene, 2,2-difluoro-2,3-dihydro- is a fluorinated derivative of indene, a bicyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indene, 2,2-difluoro-2,3-dihydro- typically involves the fluorination of indene derivatives. One common method is the reaction of indene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1H-indene, 2,2-difluoro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form difluorinated indanones.
Reduction: Reduction reactions can convert it into difluorinated indanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Difluorinated indanones.
Reduction: Difluorinated indanes.
Substitution: Various substituted indenes depending on the reagent used.
Scientific Research Applications
1H-indene, 2,2-difluoro-2,3-dihydro- has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in solar cells and light-emitting diodes (LEDs).
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1H-indene, 2,2-difluoro-2,3-dihydro- involves its interaction with various molecular targets. In organic electronics, it acts as a charge carrier due to its conjugated system. In pharmaceuticals, it may interact with specific enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-indene, 2,3-dihydro-: Lacks the fluorine atoms, resulting in different chemical properties.
1H-indene, 2,2-difluoro-: Similar but without the dihydro modification.
1H-indene, 2,2-difluoro-3-oxo-: Contains an additional keto group, altering its reactivity.
Uniqueness
1H-indene, 2,2-difluoro-2,3-dihydro- is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where fluorinated derivatives are preferred.
Properties
IUPAC Name |
2,2-difluoro-1,3-dihydroindene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2/c10-9(11)5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORPEJNFWXKNTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348764 |
Source
|
Record name | 1H-indene, 2,2-difluoro-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54265-06-4 |
Source
|
Record name | 1H-indene, 2,2-difluoro-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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